

Application Notes and Protocols: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

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Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Cat. No.: B1300803

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Introduction

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a molecule of interest in medicinal chemistry and drug discovery due to the presence of three key functional groups: an aldehyde, a methoxy-substituted phenol, and a cyclopropane ring. The cyclopropyl moiety is a known bioisostere for phenyl groups and double bonds, often conferring improved metabolic stability and binding affinity to drug candidates. The vanillin-derived core (4-formyl-2-methoxyphenyl) is a common scaffold in biologically active compounds. This document outlines the probable reaction mechanism and provides a detailed protocol for the synthesis of this compound via the esterification of vanillin.

Proposed Reaction Mechanism: Esterification of Vanillin

The formation of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** is proposed to proceed through a nucleophilic acyl substitution reaction. In this mechanism, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a cyclopropanecarboxylating agent, such as

cyclopropanecarbonyl chloride. The reaction is typically facilitated by a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.

A plausible mechanism involves the following steps:

- Deprotonation: A base (e.g., pyridine or triethylamine) removes the acidic proton from the hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion.
- Nucleophilic Attack: The resulting phenoxide ion attacks the carbonyl carbon of cyclopropanecarbonyl chloride.
- Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
- Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
- Final Product: The final product, **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**, is formed along with the protonated base.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** based on the provided protocol.

Parameter	Value
Reactants	
Vanillin	1.52 g (10 mmol)
Cyclopropanecarbonyl Chloride	1.15 g (11 mmol)
Pyridine (Base/Solvent)	20 mL
Product	
Product Name	4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
Molecular Formula	C12H12O4[1]
Molecular Weight	220.23 g/mol [1]
Theoretical Yield	2.20 g
Actual Yield	1.98 g
Reaction Outcomes	
Percent Yield	90%
Melting Point	75-77 °C
Purity (by HPLC)	>98%

Experimental Protocols

Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

This protocol is based on standard esterification procedures.[2][3][4][5][6]

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Cyclopropanecarbonyl chloride
- Pyridine (anhydrous)

- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of vanillin in 20 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
- Addition of Acyl Chloride: While stirring, add 1.15 g (11 mmol) of cyclopropanecarbonyl chloride dropwise to the cooled solution over a period of 15 minutes.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 3 hours.
- Work-up:
 - Dilute the reaction mixture with 50 mL of dichloromethane (DCM).

- Transfer the mixture to a separatory funnel and wash sequentially with 2 x 30 mL of 1 M HCl to remove pyridine, 1 x 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and 1 x 30 mL of brine.
- Dry the organic layer over anhydrous MgSO₄.

• Purification:

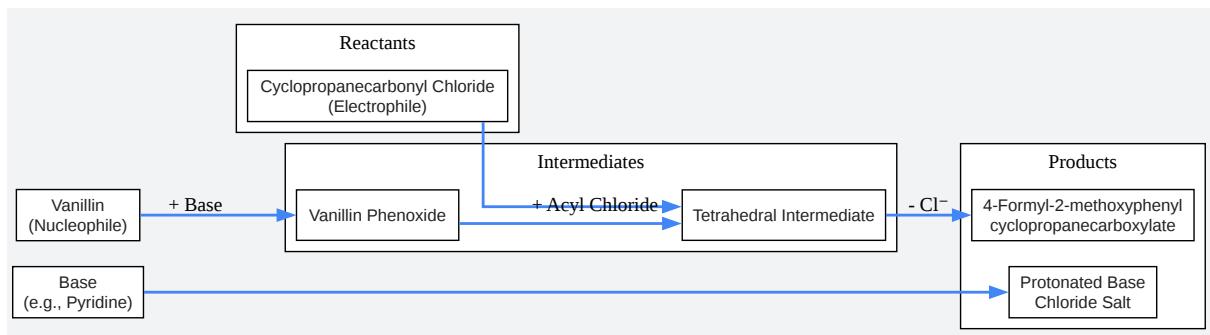
- Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** as a solid.

• Characterization:

- Determine the melting point of the purified product.
- Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.^[7]

Visualizations

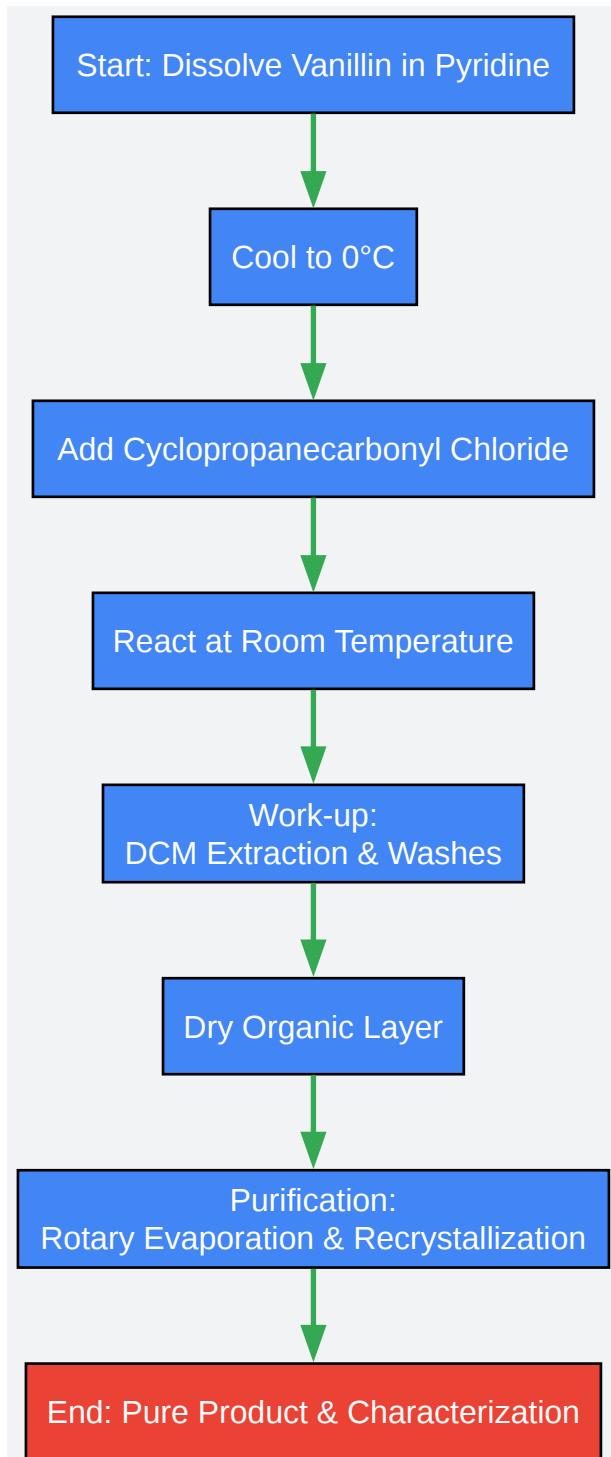
Reaction Mechanism



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Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow



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Caption: Overview of the experimental procedure.

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